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Compound of Interest

Compound Name: Woodtide

Cat. No.: B12396486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the

synthetic peptide substrate, Woodtide, and its primary interacting kinases. This document

details the molecular background, relevant signaling pathways, quantitative interaction data,

and detailed experimental protocols for studying this interaction.

Introduction to Woodtide and the DYRK Kinase
Family
Woodtide is a synthetic peptide substrate designed based on the phosphorylation site of the

Forkhead in Rhabdomyosarcoma (FKHR) transcription factor, also known as FOXO1

(Forkhead box protein O1). The sequence of Woodtide corresponds to amino acids

surrounding Serine 329 of FKHR, a known in vivo phosphorylation site.[1] This peptide is

primarily utilized as a substrate for the Dual-specificity tyrosine-regulated kinase (DYRK) family

of protein kinases.

The DYRK family are serine/threonine kinases that play crucial roles in a variety of cellular

processes, including cell proliferation, apoptosis, and neuronal development.[2] A defining

characteristic of this family is their activation mechanism, which involves autophosphorylation

on a conserved tyrosine residue in their activation loop. Once activated, they phosphorylate

their substrates on serine and threonine residues.[3] The most studied member of this family in

the context of FOXO1 phosphorylation is DYRK1A.
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The DYRK1A-FOXO1 Signaling Pathway
DYRK1A-mediated phosphorylation of FOXO1 is a key regulatory event in several signaling

pathways, impacting cell fate decisions.

Upstream Regulation of DYRK1A: The activity and expression of DYRK1A are controlled by

various upstream signals. Several proteins have been identified as upstream regulators of

DYRK1A expression, including the RE1-silencing transcription factor (REST).[3]

DYRK1A-FOXO1 Interaction and Downstream Effects: DYRK1A directly phosphorylates

FOXO1 at Serine 329. This phosphorylation event has been shown to modulate the

transcriptional activity of FOXO1, influencing the expression of genes involved in apoptosis and

cell cycle regulation.[1][4]

Apoptosis: FOXO transcription factors can promote apoptosis by inducing the expression of

pro-apoptotic members of the Bcl-2 family and death receptor ligands like Fas ligand.[5]

DYRK1A-mediated phosphorylation of FOXO1 can influence its ability to regulate these

apoptotic genes.

Cell Cycle Control: FOXO1 activation can lead to cell cycle arrest through the upregulation of

cyclin-dependent kinase inhibitors such as p27KIP1.[4] The phosphorylation status of

FOXO1, as modulated by DYRK1A, is a critical determinant in this regulatory function.

The interplay between DYRK1A and other kinases, such as Akt, which also phosphorylates

FOXO1 at different sites, creates a complex regulatory network that fine-tunes FOXO1 activity

in response to various cellular stimuli.[4]
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DYRK1A-FOXO1 Signaling Pathway

Quantitative Analysis of the Woodtide-Kinase
Interaction
While specific kinetic constants for the Woodtide peptide are not readily available in the

literature, data from similar peptide substrates for DYRK1A provide valuable insights into the

interaction dynamics. "DYRKtide," a peptide substrate designed for optimal phosphorylation by

DYRK1A, and the natural substrate Tau, have been kinetically characterized.
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Substrate Kinase Km (µM) Vmax Reference

DYRKtide DYRK1A 35 Not Reported [6]

Tau DYRK1A 21.4 0.4 µmol/min/mg [7]

Note: The kinetic parameters for Woodtide are expected to be in a similar range to those of

DYRKtide and Tau, given the shared recognition motifs.

Experimental Protocols
The following are detailed methodologies for conducting in vitro kinase assays to study the

phosphorylation of Woodtide by DYRK kinases.

This method directly measures the incorporation of a radiolabeled phosphate group from [γ-

³²P]ATP into the Woodtide substrate.

Materials:

Recombinant active DYRK1A

Woodtide peptide

[γ-³²P]ATP

Non-radioactive ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

P81 phosphocellulose paper

Phosphoric acid (for washing)

Scintillation counter

Procedure:
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Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix

containing the kinase reaction buffer, the desired concentration of Woodtide, and

recombinant DYRK1A.

Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of non-

radioactive ATP and [γ-³²P]ATP to the reaction tube. The final ATP concentration should be

optimized for the specific experimental goals (e.g., at or near the Km).

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30

minutes), ensuring the reaction is in the linear range.

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a

P81 phosphocellulose paper. The basic peptide will bind to the negatively charged paper.

Washing: Wash the P81 papers multiple times with phosphoric acid (e.g., 0.75%) to remove

unincorporated [γ-³²P]ATP.

Quantification: Measure the amount of incorporated radioactivity on the P81 papers using a

scintillation counter.
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Radiometric Kinase Assay Workflow

This assay measures the change in polarization of a fluorescently labeled tracer that competes

with the phosphorylated Woodtide for binding to a phosphospecific antibody.
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Materials:

Recombinant active DYRK1A

Woodtide peptide

ATP

Kinase reaction buffer

A fluorescently labeled peptide tracer with a similar sequence to phosphorylated Woodtide

A phosphospecific antibody that recognizes phosphorylated Woodtide

A plate reader capable of measuring fluorescence polarization

Procedure:

Kinase Reaction: Perform the kinase reaction in a multi-well plate by incubating DYRK1A,

Woodtide, and ATP in the kinase reaction buffer.

Detection Mixture: After the kinase reaction, add a mixture containing the fluorescently

labeled tracer peptide and the phosphospecific antibody to each well.

Competition and Incubation: The phosphorylated Woodtide produced in the kinase reaction

will compete with the fluorescent tracer for binding to the antibody. Incubate the plate to allow

this competition to reach equilibrium.

Measurement: Measure the fluorescence polarization in each well using a plate reader. A

decrease in polarization indicates a higher concentration of phosphorylated Woodtide.
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Fluorescence Polarization Assay Logic

Conclusion
The Woodtide peptide serves as a valuable tool for studying the activity of DYRK family

kinases, particularly DYRK1A. Understanding the kinetics and cellular consequences of the

DYRK1A-FOXO1 interaction is critical for research in areas such as neurodevelopment, cancer

biology, and metabolic diseases. The experimental protocols provided herein offer robust

methods for quantifying this interaction and exploring its modulation by potential therapeutic
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agents. While specific kinetic data for Woodtide is yet to be extensively published, the

information available for analogous substrates provides a strong foundation for further

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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